molecular formula C8H17Cl2N3O B2912911 7-Amino-2-methyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride CAS No. 2241138-43-0

7-Amino-2-methyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride

Cat. No. B2912911
CAS RN: 2241138-43-0
M. Wt: 242.14
InChI Key: ZYNCEVXTVSCMRW-UHFFFAOYSA-N
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Description

7-Amino-2-methyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride is a useful research compound. Its molecular formula is C8H17Cl2N3O and its molecular weight is 242.14. The purity is usually 95%.
BenchChem offers high-quality 7-Amino-2-methyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-2-methyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Indole Derivatives

The compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized using this compound, possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Antifungal Activity

The compound can be used in the synthesis of 1,2,3-triazoles, which have been tested for antifungal activity against two strains of fungus, namely Candida albicans and Rhizopus oryzae .

Skeletal Editing of Organic Molecules

The compound, also known as EN300-333216, has been used in an elegant method for the “skeletal editing” of organic molecules by nitrogen atom deletion .

Creep Rupture Study in Oriented Strandboard

The compound, also known as EN300, has been used in a creep rupture study in commercial oriented strandboard (OSB). This study used a 4-point flexural test to evaluate the dynamic property changes of a specimen using an acoustic emission (AE) system .

Quality Assurance Standards for OSB

The findings of the critical defects related to in situ density elements in the creep rupture study provide the impetus to incorporate the ±10% of panel average density criterion of the European EN300 into the OSB quality assurance standards .

properties

IUPAC Name

7-amino-2-methyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.2ClH/c1-10-2-3-11-6(5-10)4-7(9)8(11)12;;/h6-7H,2-5,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNCEVXTVSCMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)CC(C2=O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-2-methyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride

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